Worenine

Herbicide Discovery Natural Product Agrochemicals Structure-Activity Relationship (SAR)

Worenine is a quaternary protoberberine alkaloid (C20H16NO4+) isolated from Coptis chinensis. Unlike the abundant analog berberine, worenine delivers superior herbicidal potency (IC50 <10 mg/L), outperforming glyphosate at equivalent concentrations. It functionally phenocopies HIF-1α siRNA, reverses cisplatin resistance in NSCLC (A549/DDP), and exhibits a distinct, lower hepatotoxicity risk profile. This evidence-based differentiation makes it an essential chemical probe for agrochemical discovery, oncology research, and comprehensive Rhizoma Coptidis QC via validated UHPLC-MS/MS methods.

Molecular Formula C20H16NO4+
Molecular Weight 334.3 g/mol
CAS No. 38763-29-0
Cat. No. B150637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWorenine
CAS38763-29-0
Synonymsworenine
Molecular FormulaC20H16NO4+
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4
InChIInChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1
InChIKeyLCXREBMNASQAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Worenine (CAS 38763-29-0) Technical Overview: A Protoberberine Alkaloid with Distinctive Pharmacological Fingerprint


Worenine (methyl-coptisine, CAS 38763-29-0) is a quaternary protoberberine alkaloid isolated primarily from Coptis chinensis (Ranunculaceae) [1]. Structurally, it is a positively charged planar molecule (C20H16NO4+) with a molecular weight of 334.35 g/mol [2]. Unlike its widely abundant analog berberine, worenine is a minor constituent in Rhizoma Coptidis, typically found at concentrations significantly lower than palmatine and berberine [3]. Its physicochemical properties, including a high melting point (288-289°C as the chloride salt) and solubility in organic solvents such as DMSO and chloroform, align with its rigid, aromatic structure [2].

Procurement Risk for Worenine: Why In-Class Alkaloid Interchangeability Is Not Supported by Data


Assuming functional equivalence among protoberberine alkaloids like berberine, palmatine, and coptisine is a critical procurement error. Despite sharing a core skeleton, subtle structural variations drive profound differences in target engagement and functional potency. For instance, worenine bears a methyl group at the C-13 position, while coptisine is unsubstituted, and berberine features methoxy groups [1]. These modifications directly impact critical drug-likeness parameters: in silico predictions show worenine exhibits intermediate hepatotoxicity risk (+) compared to berberine (++) and palmatine (++), and a distinct acute oral toxicity profile [2]. Furthermore, in direct comparative herbicidal assays, worenine chloride demonstrated a potency profile (IC50 < 10 mg/L) that was distinct from its parent compound berberine (IC50 8.23 mg/L) [3]. This evidence confirms that class-level inference is insufficient; specific selection of worenine must be justified by its unique quantitative performance data against defined comparators.

Quantitative Differentiation Evidence for Worenine Procurement: Head-to-Head and Cross-Study Comparator Data


Herbicidal Potency: Worenine Chloride Outperforms Glyphosate and Sulcotrione in Key Weed Species

In a systematic evaluation of 39 berberine analogues, worenine chloride demonstrated exceptional herbicidal potency. Its median inhibitory concentration (IC50) across eight tested weed species was consistently <10 mg L⁻¹. Notably, in greenhouse experiments, a 10 mg L⁻¹ treatment of worenine chloride resulted in significantly higher inhibition of Lemna minor and Ageratum conyzoides growth compared to the commercial herbicides glyphosate and sulcotrione at the same concentration and 7-day post-treatment time point [1].

Herbicide Discovery Natural Product Agrochemicals Structure-Activity Relationship (SAR)

Herbicidal Potency: Worenine Chloride Demonstrates Superior Activity to Parent Berberine

Within the same comparative study of 39 berberine analogues, worenine chloride was identified as one of the three most active compounds, alongside coptisine chloride and sanguinarium chloride. Crucially, worenine chloride exhibited a higher herbicidal activity than the parent compound berberine (IC50 8.23 mg L⁻¹), with its IC50 falling in the superior range of 3.08 to 6.88 mg L⁻¹ [1].

Herbicide Discovery Natural Product Agrochemicals Structure-Activity Relationship (SAR)

Anti-Cancer Efficacy: Worenine Matches HIF-1α siRNA in Reversing the Warburg Effect in Colorectal Cancer

In a study on colorectal cancer cell lines (HCT116 and SW620), worenine treatment (at an IC50 of 18.30 μM and 15.19 μM, respectively) demonstrated a functional equivalence to a targeted genetic intervention. The study explicitly states that the anti-cancer effects and the capability to reverse the Warburg effect (measured by glucose uptake, lactate production, and glycolysis enzyme activity) by worenine were 'similar to those of HIF-1α siRNA' [1]. Furthermore, this effect was attenuated by the HIF-1α agonist deferoxamine, confirming target specificity.

Colorectal Cancer Cancer Metabolism HIF-1α Inhibition Warburg Effect

Toxicological Profile: Worenine Shows a Differentiated Predicted Safety Margin Compared to In-Class Analogs

In silico toxicity predictions for 14 bioactive components of Rhizoma Coptidis highlight key differences in the safety profile of worenine. The predicted acute oral toxicity (LD50) for worenine is 558.731 mg/kg, which is higher than that of coptisine (547.759 mg/kg) and similar to berberine (551.84 mg/kg) but notably lower than palmatine (660.767 mg/kg). More importantly, worenine is predicted to have a lower likelihood of hepatotoxicity (+) compared to berberine, palmatine, and epiberberine (all ++) [1].

In Silico ADMET Drug Discovery Toxicity Prediction Natural Products

Data-Driven Application Scenarios for Worenine Procurement and Use


Development of Novel Natural Product-Derived Herbicides

Procurement of worenine is specifically warranted for agrochemical discovery programs seeking alternatives to synthetic herbicides like glyphosate. The direct head-to-head greenhouse data showing that worenine chloride outperforms commercial standards at equivalent concentrations [1] provides a strong rationale for its use as a lead compound or benchmark in herbicidal bioassays. Its superior potency over the parent compound berberine [1] further justifies its selection over cheaper, less active alternatives.

Mechanistic Studies on HIF-1α-Driven Tumor Metabolism and Chemosensitization

Researchers investigating the Warburg effect and HIF-1α-mediated chemoresistance should prioritize worenine. It serves as a validated chemical probe, as its effects functionally phenocopy HIF-1α siRNA [2]. Furthermore, recent evidence demonstrates that worenine enhances the sensitivity of cisplatin-resistant non-small cell lung cancer (A549/DDP) cells to cisplatin treatment, as evidenced by decreased cell viability and colony formation, providing a direct application for combination therapy research [3].

Comparative Toxicology Studies of Protoberberine Alkaloids

For programs evaluating the safety profile of protoberberine alkaloids, worenine presents a compelling test case. In silico predictions indicate it possesses a differentiated hepatotoxicity risk profile (lower than berberine and palmatine) [4]. Including worenine in comparative in vitro or in vivo toxicity panels allows researchers to link specific structural features (e.g., the C-13 methyl group) to changes in safety outcomes, providing critical SAR data that cannot be obtained by studying berberine alone.

Analytical Method Development and Quality Control of Rhizoma Coptidis

Worenine is a necessary analytical standard for the comprehensive quality control of Rhizoma Coptidis and its derived products. Validated UHPLC-MS/MS and HSCCC methods that achieve simultaneous separation and quantification of multiple alkaloids, including worenine alongside berberine, palmatine, and coptisine, have been established [5][6]. Procurement is essential for laboratories developing or validating these methods, as its lower natural abundance and distinct retention time make it a critical marker for accurate authentication and quantification.

Technical Documentation Hub

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